molecular formula C18H18ClN2S+ B1203511 N-[2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N-methylaniline

N-[2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N-methylaniline

Cat. No. B1203511
M. Wt: 329.9 g/mol
InChI Key: HKYKXCKMZXXLBR-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N-methylaniline is a member of benzothiazoles.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines : Ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate, a compound related to the chemical of interest, has been used in the synthesis of novel polyfunctional pyrazolyl-substituted monocyclic pyridines and benzothiazole-fused pyridines, indicating its potential in complex organic syntheses (Latif, Rady, & Döupp, 2003).

  • Crystal Structure Analysis : Studies on the crystal structure of closely related compounds, like methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate, provide insights into the molecular structure and bonding characteristics of these benzothiazole derivatives, which are crucial for understanding their chemical behavior (Aydın et al., 2002).

Biological and Pharmacological Applications

  • Antimicrobial and Antifungal Activity : Benzothiazole derivatives, including those similar to the chemical , have been synthesized and tested for antifungal activity. This suggests potential applications in developing new antifungal agents (Kale, Bhandarkar, Burghate, & Wadhal, 2020).

  • Anticancer Activity Evaluation : Some 4-thiazolidinones with benzothiazole moiety, structurally related to the chemical of interest, have shown promise in antitumor screenings, indicating the potential use of these compounds in cancer research and therapy (Havrylyuk et al., 2010).

Material Science and Dye Studies

  • Formation of Dye Structures : In the field of dyes and pigments, studies on the formation of mono- and trimethyne thiacarbocyanine dyes, which include benzothiazole units, highlight the significance of such compounds in the development of new dye materials (Avakyan, Shapiro, & Alfimov, 2014).

properties

Product Name

N-[2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N-methylaniline

Molecular Formula

C18H18ClN2S+

Molecular Weight

329.9 g/mol

IUPAC Name

N-[(E)-2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N-methylaniline

InChI

InChI=1S/C18H18ClN2S/c1-3-21-16-13-14(19)9-10-17(16)22-18(21)11-12-20(2)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3/q+1

InChI Key

HKYKXCKMZXXLBR-UHFFFAOYSA-N

Isomeric SMILES

CC[N+]1=C(SC2=C1C=C(C=C2)Cl)/C=C/N(C)C3=CC=CC=C3

Canonical SMILES

CC[N+]1=C(SC2=C1C=C(C=C2)Cl)C=CN(C)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N-methylaniline
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N-[2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N-methylaniline
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N-[2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N-methylaniline
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N-[2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N-methylaniline

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